trans-2-Hexen-1-Ol

Overview

Description

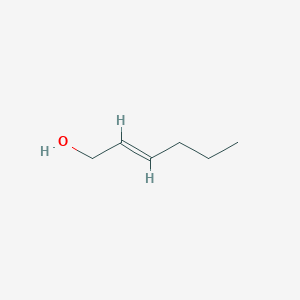

trans-2-Hexen-1-ol (CAS 928-95-0) is a six-carbon unsaturated alcohol with the molecular formula C₆H₁₂O and a molecular weight of 100.16 g/mol. Its IUPAC name is (2E)-hex-2-en-1-ol, and its structure features a hydroxyl group on the first carbon and a trans-configured double bond between carbons 2 and 3 . This compound is a key contributor to the "green" sensory profiles of foods, particularly in extra virgin olive oils (EVOOs), wines, and fruits like pears and strawberries .

Preparation Methods

Synthetic Routes and Reaction Conditions

trans-2-Hexen-1-Ol can be synthesized through various methods, including:

Hydroboration-Oxidation: This method involves the hydroboration of 1-hexene followed by oxidation. The reaction typically uses borane (BH3) or diborane (B2H6) as the hydroborating agent and hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) for oxidation.

Reduction of 2-Hexenal: 2-Hexenal can be reduced to this compound using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-Hexenal. This process involves the use of metal catalysts such as palladium (Pd) or platinum (Pt) under controlled temperature and pressure conditions .

Chemical Reactions Analysis

trans-2-Hexen-1-Ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 2-Hexenal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to hexane-1-ol using strong reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with acetic anhydride (CH3CO)2O can yield 2-Hexenyl acetate[][3].

Scientific Research Applications

Applications in Food Science

Flavoring Agent:

trans-2-Hexen-1-ol is recognized for its sharp, green, and fruity flavor profile, making it valuable in food flavoring and aroma enhancement. It is particularly important in the formulation of fruit flavors and can contribute to the sensory properties of oils and other food products .

Quality Assessment:

This compound has been utilized in the quality assessment of virgin olive oils. By employing headspace solid-phase microextraction followed by gas chromatography, researchers have evaluated the volatile compounds present in these oils, highlighting this compound as a key marker for quality determination .

Applications in Analytical Chemistry

Volatile Marker Detection:

In analytical chemistry, this compound serves as a volatile marker for detecting adulteration in products such as red ginseng juices. Methods like headspace stir-bar sorptive extraction have been developed to identify this compound effectively .

Gas Chromatography:

The compound's volatility makes it suitable for analysis via gas chromatography (GC), where it can be quantified alongside other volatile organic compounds (VOCs) in various matrices .

Applications in Catalysis

Epoxidation Reactions:

this compound undergoes allylic epoxidation reactions, yielding high-value products such as (2R,3R)-(+)-3-propyloxiranemethanol. This reaction is facilitated under high-pressure carbon dioxide conditions, showcasing its potential in green chemistry applications .

Heterogeneous Catalysis:

Recent studies have demonstrated that this compound can be effectively converted using novel heterogeneous catalysts. For instance, a composite material combining layered double hydroxides with polyoxometalates has shown significant activity and selectivity for the epoxidation of this alcohol .

Case Study 1: Quality Assessment of Virgin Olive Oil

A study conducted to evaluate the quality of virgin olive oils involved analyzing volatile compounds using this compound as a key marker. The results indicated that higher concentrations of this compound correlated with better sensory attributes and overall quality ratings of the oils.

Case Study 2: Detection of Adulteration in Ginseng Juices

In another study focused on food safety, researchers employed headspace stir-bar sorptive extraction to detect this compound in red ginseng juices. The presence of this compound helped identify potential adulteration with other plant materials, demonstrating its utility in authenticity testing.

Mechanism of Action

The mechanism of action of trans-2-Hexen-1-Ol involves its interaction with molecular targets such as olfactory receptors in insects. The compound binds to specific receptors, triggering a cascade of biochemical events that result in the attraction or repulsion of insects. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

Key Properties:

- Boiling Point : 162°C

- Aroma: Green grass, fresh leaves, and walnut notes

- Natural Occurrence: Synthesized via the lipoxygenase (LOX) pathway in plants, where linolenic acid is oxidized to hydroperoxides and cleaved into volatile C6 compounds .

In EVOOs, trans-2-hexen-1-ol is associated with green fruity and unripe sensory characteristics, with concentrations varying based on irrigation strategies and malaxation conditions . Industrially, it serves as a precursor for trans-2-hexenal (a "Green Note" flavoring agent) through enzymatic oxidation .

The following table compares this compound with structurally related C6 alcohols and aldehydes:

Detailed Analysis:

This compound vs. cis-3-Hexen-1-ol

- Aroma: While both contribute to "green" notes, cis-3-hexen-1-ol is linked to fresh-cut grass, whereas this compound has grassier, walnut-like nuances .

- Biological Activity : cis-3-Hexen-1-ol is significantly more attractive to pests like the Asian longhorn beetle (ALB) than this compound .

- Concentrations in EVOO : this compound levels are higher in oils from regulated deficit irrigation (hydroSOS EVOOs), while cis-3-hexen-1-ol correlates with unripe stages .

This compound vs. trans-2-Hexenal

- Biosynthetic Relationship : this compound is enzymatically oxidized to trans-2-hexenal by alcohol oxidase enzymes (e.g., PeAAO), a process optimized in bioreactors for industrial flavor production .

- Sensory Impact: trans-2-Hexenal dominates the bitter almond and green apple notes in EVOO, while this compound enhances grassy undertones .

This compound vs. 1-Hexanol

- Abundance: 1-Hexanol is the most abundant C6 alcohol in EVOO (576–1,200 mg/100 mL), but this compound is more sensorially impactful at lower concentrations .

- Aroma Threshold: 1-Hexanol has a higher odor threshold, contributing less directly to flavor compared to this compound .

Role in Food Quality

- EVOOs : this compound is a marker for green fruity and unripe sensory profiles. Its concentration increases with malaxation temperatures below 30°C, favoring alcohol formation over aldehydes .

- Wines: Found in Albariño and Treixadura wines, though at lower levels (often undetected) compared to 1-hexanol .

- Fruits : Contributes to the aroma of Candonga strawberries and pears, often as esters (e.g., trans-2-hexen-1-yl acetate) .

Biological Activity

trans-2-Hexen-1-ol, also known as (E)-2-hexen-1-ol, is a volatile organic compound with various biological activities and applications, particularly in food science and fragrance industries. This compound is recognized for its role as a flavoring agent and potential health effects. This article provides a detailed examination of its biological activity, including toxicity assessments, antimicrobial properties, and applications in food preservation.

- Chemical Formula : C₆H₁₂O

- Molecular Weight : 100.16 g/mol

- CAS Number : 928-95-0

- Appearance : Colorless liquid with a green, grassy odor.

Genotoxicity

Studies have assessed the genotoxic potential of this compound using various assays:

- Ames Test : The compound was tested on Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2uvrA. Results indicated no significant increase in revertant colonies at any concentration tested, suggesting a lack of mutagenic activity under both metabolic activation conditions .

- Micronucleus Test : In vitro tests using human peripheral blood lymphocytes showed that this compound did not induce micronuclei formation at concentrations up to 1000 μg/mL, indicating it is non-clastogenic .

Repeated Dose Toxicity

The No Observed Adverse Effect Level (NOAEL) for this compound was determined to be 1000 ppm based on studies observing decreased body weight and food consumption in animal models at higher doses. The systemic exposure levels were significantly below the threshold of toxicological concern (TTC) for repeated dose toxicity .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against fungi:

- Antifungal Applications : Research has demonstrated that this compound can be incorporated into packaging materials to inhibit mold growth on strawberries. In active packaging systems, it effectively prevented the growth of Botrytis cinerea, a common spoilage fungus in fruits .

- Mechanism of Action : The antifungal activity is believed to stem from its ability to disrupt cellular membranes and metabolic processes in fungal cells.

Flavoring Agent

This compound is widely used as a flavoring agent due to its pleasant green aroma, contributing to the sensory profile of various food products. It is particularly noted for its use in:

- Fruit Flavors : Enhancing the flavor profiles of fruits and vegetables.

Food Preservation

The compound's antimicrobial properties make it suitable for use in food preservation strategies:

- Active Packaging : Incorporating this compound into packaging materials can extend the shelf life of perishable products by reducing microbial spoilage .

Study on Antifungal Packaging

A study conducted on strawberries utilized this compound in active packaging systems. The findings revealed:

| Parameter | Control Package | Active Package |

|---|---|---|

| Mold Growth | Present | Absent |

| Fruit Softness | Normal | Softer |

| Color Change | No change | Darker |

The active package effectively inhibited mold growth but resulted in softer and darker fruits compared to the control group, highlighting a trade-off between safety and quality .

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for trans-2-Hexen-1-Ol, and how are yields optimized?

- Methodological Answer : this compound is commonly synthesized via catalytic reduction of trans-2-Hexenal using sodium borohydride (NaBH₄) or hydrogenation catalysts, achieving yields of 85–87% under controlled conditions. Key parameters include temperature (20–25°C), solvent polarity, and catalyst loading. Purity is validated via gas chromatography (GC) and nuclear magnetic resonance (NMR) . For reproducibility, experimental protocols should detail stoichiometry, reaction time, and purification steps (e.g., distillation) .

Q. Which analytical techniques are essential for characterizing this compound’s identity and purity?

- Methodological Answer :

- GC : Determines assay purity (>96%) and detects impurities using retention time comparisons with standards .

- NMR : Confirms structural identity via proton and carbon spectral analysis (e.g., characteristic olefinic proton signals at δ 5.3–5.6 ppm) .

- Density measurement : Validates physical properties (0.845–0.847 g/cm³ at 20°C) .

New compounds require additional data (e.g., high-resolution mass spectrometry, elemental analysis) to comply with journal standards .

Q. What is the biological significance of this compound in plant systems?

- Methodological Answer : this compound is a green leaf volatile emitted during plant stress, serving as a defense compound. It is enzymatically oxidized by aryl-alcohol oxidases (AAOs) like PeAAO from Pleurotus eryngii to trans-2-Hexenal, a key flavor compound. Researchers studying its ecological role should quantify emissions via headspace GC-MS and correlate concentrations with biotic/abiotic stress markers .

Advanced Research Questions

Q. How can researchers overcome solubility limitations of this compound in aqueous biocatalytic systems?

- Methodological Answer : Two-phase systems using organic solvents (e.g., dodecane) improve solubility and prevent product inhibition. At a 1:1 aqueous-to-organic phase ratio, 500 mM this compound was fully converted to trans-2-Hexenal in 24 hours. Solvent selection should prioritize biocompatibility with enzymes and low partitioning of substrates/products .

Q. What experimental designs enhance the catalytic efficiency of AAOs in this compound oxidation?

- Methodological Answer :

- Continuous-flow microreactors : Increase oxygen diffusion, achieving 10 mM substrate conversion in 40 minutes (turnover number [TN] = 32,400) .

- Catalase co-addition : Decomposes inhibitory H₂O₂, regenerating O₂ for sustained enzyme activity .

- Enzyme immobilization : Enhases reusability; polycarrier matrices or membrane reactors are recommended for large-scale applications.

Q. How should contradictory data on enzyme turnover numbers (TNs) across studies be analyzed?

- Methodological Answer : Discrepancies often arise from differences in oxygen availability, solvent systems, or enzyme isoforms. Researchers should:

- Replicate experiments under standardized conditions (e.g., O₂ saturation, pH 7.0).

- Compare kinetic parameters (e.g., kcat/Km) from multiple enzyme batches.

- Use statistical tools (e.g., ANOVA) to assess variability and validate outliers .

Q. What strategies optimize large-scale enzymatic production of this compound derivatives?

- Methodological Answer :

- Multi-phase reactors : At a 4:1 organic-to-aqueous ratio with this compound as the solvent, TN reached 2.2 million after 14 days .

- Process monitoring : Real-time GC or inline spectroscopy tracks substrate depletion and product formation.

- Thermodynamic modeling : Predicts phase behavior and mass transfer limitations to scale up efficiently .

Properties

IUPAC Name |

(E)-hex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHHRLHTBGRGOT-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047062 | |

| Record name | (E)-2-Hexen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Almost colourless liquid; Strong, fruity-green aroma | |

| Record name | 2-Hexen-1-ol, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Hexen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1353/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

158.00 to 160.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Hexen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in propylene glycol and most fixed oils; Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2-Hexen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1353/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.836-0.841 | |

| Record name | 2-Hexen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1353/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

928-95-0, 2305-21-7 | |

| Record name | trans-2-Hexen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexen-1-ol, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexen-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hexen-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexen-1-ol, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-2-Hexen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-hex-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXEN-1-OL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVP79C4821 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hexen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.